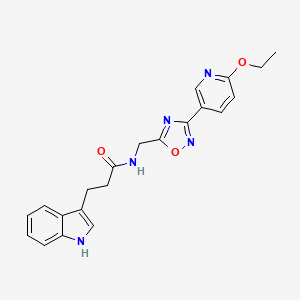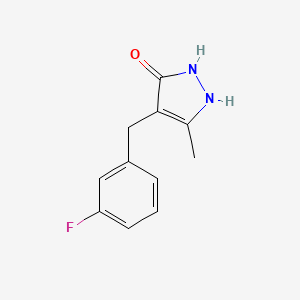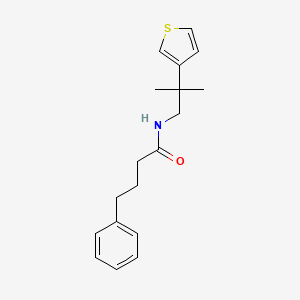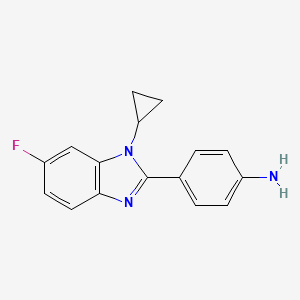
1-(1-(4-chlorophényl)cyclopropyl)éthan-1-one
Vue d'ensemble
Description
1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one is an organic compound characterized by a cyclopropyl group attached to a 4-chlorophenyl ring and an ethanone moiety
Applications De Recherche Scientifique
1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-chlorobenzyl chloride with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. The reaction proceeds through the formation of a cyclopropyl intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and purification techniques, such as recrystallization or chromatography, plays a crucial role in the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl ring, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 1-[1-(4-Chloro-phenyl)-cyclopropyl]carboxylic acid.
Reduction: 1-[1-(4-Chloro-phenyl)-cyclopropyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Clocinizine: An antihistamine with a similar 4-chlorophenyl group.
Chlorcyclizine: Another antihistamine with structural similarities.
Uniqueness: 1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar phenyl groups but lacking the cyclopropyl moiety.
Propriétés
IUPAC Name |
1-[1-(4-chlorophenyl)cyclopropyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c1-8(13)11(6-7-11)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFHBXWIBSPACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-ethyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2427748.png)
![(3-(1H-pyrrol-1-yl)-2-(o-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(furan-2-yl)methanone](/img/structure/B2427749.png)
![2-[1-(Phenylsulfanyl)cyclopentyl]-2H-1,2,3-benzotriazole](/img/structure/B2427750.png)
![4-AMINO-3-{[(4-METHOXYPHENYL)METHYL]CARBAMOYL}-1,2-THIAZOLE-5-CARBOXYLIC ACID](/img/structure/B2427751.png)
![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2427752.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide](/img/new.no-structure.jpg)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2427764.png)


![N-(2,4-difluorophenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2427769.png)
